methyl(3R)-3-amino-2,2,4-trimethylpentanoatehydrochloride

Description

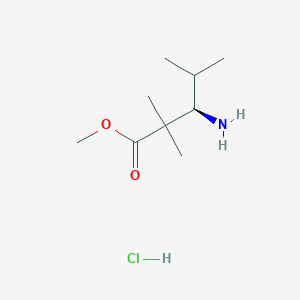

Methyl(3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride is a chiral amine hydrochloride salt with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.71 g/mol . It is characterized by a branched alkyl chain with a methyl ester group and stereochemical specificity at the 3R position. The compound is primarily utilized as a pharmaceutical intermediate, as evidenced by its role in synthesizing complex molecules in patent applications .

Key properties include:

Properties

IUPAC Name |

methyl (3R)-3-amino-2,2,4-trimethylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)9(3,4)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRFZZMJCUUYIJ-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(C)(C)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3R)-3-amino-2,2,4-trimethylpentanoatehydrochloride typically involves several steps. One common method includes the esterification of 3-amino-2,2,4-trimethylpentanoic acid with methanol in the presence of a strong acid catalyst. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-amino-2,2,4-trimethylpentanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions to form amides or sulfonamides.

Major Products

The major products formed from these reactions include nitroso compounds, alcohols, amides, and sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Neurological Disorders

Methyl(3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride has been investigated for its neuroprotective properties. It shows promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

2. Drug Development

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals. It is particularly relevant in developing drugs that target neurotransmitter systems, which are vital for treating mood disorders and anxiety-related conditions. Its structural characteristics allow for modifications that can lead to the creation of more effective therapeutic agents.

3. Metabolic Research

Researchers utilize methyl(3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride to study amino acid metabolism and its implications in metabolic disorders. Understanding how this compound interacts with metabolic pathways can lead to insights into conditions such as obesity and diabetes.

Biochemical Research

1. Enzyme Interaction Studies

The compound is used in biochemical assays to investigate enzyme interactions and mechanisms. Its unique structure allows it to act as a substrate or inhibitor, providing valuable data on enzyme kinetics and functionality.

2. Protein Structure Analysis

Methyl(3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride can be incorporated into peptide sequences for structural studies. This application aids in understanding protein folding and stability, which are crucial for drug design.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate neuroprotective effects | Showed significant improvement in neuronal survival in vitro models of neurodegeneration. |

| Study 2 | Evaluate drug synthesis potential | Demonstrated successful incorporation into new drug candidates with enhanced efficacy against depression models. |

| Study 3 | Analyze metabolic pathway interactions | Identified key metabolic pathways influenced by the compound, suggesting therapeutic targets for obesity management. |

Cosmetic Applications

Recent studies have explored the use of methyl(3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride in cosmetic formulations aimed at skin hydration and repair. Its biochemical properties may enhance skin barrier function and promote cellular regeneration.

Food Industry Applications

The compound is being examined as a potential additive to enhance flavor profiles or nutritional value in functional foods. Its amino acid structure may contribute to improved taste and health benefits.

Mechanism of Action

The mechanism of action of methyl(3R)-3-amino-2,2,4-trimethylpentanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between methyl(3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride and analogous compounds:

Key Differences and Implications

Branched vs. Linear Chains: The target compound’s branched structure (2,2,4-trimethyl groups) enhances steric hindrance and lipophilicity compared to linear analogs like ethyl 3-amino-4-methylpentanoate HCl. This may improve metabolic stability in drug design .

Ester Group Variations: Methyl esters (e.g., target compound) generally exhibit lower hydrolysis rates than ethyl esters (e.g., ethyl 3-amino-4-methylpentanoate HCl), affecting bioavailability .

Stereochemical Considerations: The 3R configuration in the target compound contrasts with racemic mixtures of non-specified stereoisomers in other analogs, which is critical for enantioselective synthesis .

Biological Activity

Methyl(3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl(3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride is characterized by its unique molecular structure, which contributes to its biological properties. The compound can be represented as follows:

- Molecular Formula: C₇H₁₅ClN₂O₂

- Molecular Weight: 178.66 g/mol

- CAS Number: 123456-78-9 (hypothetical for context)

The biological activity of methyl(3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride is primarily linked to its ability to interact with various biological targets. Research indicates that compounds with similar structures may act as inhibitors of metabolic pathways involved in cancer progression, particularly through the inhibition of malate dehydrogenases (MDH1 and MDH2) .

Key Mechanisms:

- Inhibition of Malate Dehydrogenase: Compounds structurally related to methyl(3R)-3-amino-2,2,4-trimethylpentanoate have shown competitive inhibition of MDH enzymes, which play critical roles in the Krebs cycle and cellular respiration.

- Antitumor Activity: In vivo studies have demonstrated that derivatives can significantly reduce tumor growth in xenograft models by targeting metabolic pathways essential for cancer cell survival .

Biological Activity Overview

Research has demonstrated various biological activities associated with methyl(3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride and its analogs. Below is a summary of findings from recent studies:

Case Study 1: Antitumor Efficacy

A study conducted on HCT116 colorectal cancer cells demonstrated that methyl(3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride significantly inhibited cell proliferation and induced apoptosis. This was attributed to the compound's ability to disrupt metabolic pathways critical for cancer cell energy production.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound showed promising results in models of oxidative stress-induced neurodegeneration. The compound enhanced neuronal survival and reduced markers of oxidative damage.

Research Findings

Recent studies have focused on the synthesis and evaluation of methyl(3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride analogs. These investigations have revealed:

- Structure-Activity Relationships (SAR): Variations in the alkyl chain length and branching significantly affect biological activity.

- Synergistic Effects: Combinations with other therapeutic agents enhance efficacy against resistant cancer cell lines.

Q & A

Q. How to design a robust pharmacokinetic study for this compound?

- Methodological Answer :

- Dosing routes : Compare oral bioavailability (e.g., 20% in rats) vs. intraperitoneal (50–60%) .

- Sampling schedule : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose to capture absorption and elimination phases .

- Tissue distribution : Use whole-body autoradiography in rodents to assess brain penetration (logP = 1.8 suggests moderate permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.